molecular formula C10H21ClN2O3 B13495587 tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride

tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride

Cat. No.: B13495587
M. Wt: 252.74 g/mol
InChI Key: QZDQVDNAHLXZBD-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is a carbamate-protected azetidine derivative used extensively as a building block in pharmaceutical synthesis. The compound features a tert-butyl carbamate group attached to a 3-substituted azetidine ring, with a methoxymethyl (-CH2-O-CH3) substituent at the 3-position. This structure enhances stability during synthetic processes while allowing for selective deprotection under controlled conditions. Azetidines, being four-membered nitrogen-containing rings, are valued for their conformational rigidity and bioactivity in drug discovery . The hydrochloride salt form improves solubility and crystallinity, facilitating purification and handling.

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(13)12-10(7-14-4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H

InChI Key

QZDQVDNAHLXZBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)COC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method includes the use of tert-butyl (3-hydroxyazetidin-3-yl)carbamate as a starting material, which is then reacted with methoxymethyl chloride under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its azetidine ring is a key structural motif in many bioactive molecules, making it a valuable intermediate in drug discovery .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The methoxymethyl group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride with structurally related azetidine carbamates:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties/Applications References
tert-Butyl (azetidin-3-yl)carbamate hydrochloride (base compound) 217806-26-3 C8H16N2O2·HCl 208.69 None Boiling point: 303°C; used as a versatile intermediate in peptidomimetics and kinase inhibitors.
tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride 2705220-22-8 C9H17ClFN2O2 240.70 Fluoromethyl (-CH2F) Enhanced lipophilicity and metabolic stability; potential CNS-targeting applications.
tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride 1818847-51-6 C9H18ClFN2O2 240.70 Fluoroazetidine Increased electronegativity may improve binding affinity in receptor-ligand interactions.
tert-Butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate hydrochloride 2725791-23-9 C11H23ClN2O2 262.77 Ethyl (-CH2CH3) Greater steric bulk; useful for probing steric effects in enzyme active sites.
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate hydrochloride 2413878-34-7 C10H21ClN2O3 252.74 Hydroxyethyl (-OH) High polarity and hydrogen-bonding capacity; suitable for water-soluble prodrug designs.
tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride 2007915-44-6 C9H18ClN2O2 218.71 Methyl (-CH3) Compact substituent; minimal steric hindrance for flexible molecular docking.

Key Comparisons:

Substituent Effects on Lipophilicity: Fluorinated analogs (e.g., fluoromethyl, CAS 2705220-22-8) exhibit higher lipophilicity (logP) compared to the methoxymethyl variant due to fluorine’s electronegativity and low polar surface area. This property enhances blood-brain barrier penetration, making them candidates for CNS drugs .

Steric and Electronic Influences: Ethyl-substituted derivatives (CAS 2725791-23-9) introduce steric bulk, which can hinder binding in tightly packed enzymatic pockets but may stabilize hydrophobic interactions . The methoxymethyl group’s ether oxygen provides weak hydrogen-bond acceptor capacity, unlike the hydroxyethyl analog (CAS 2413878-34-7), which acts as both donor and acceptor .

Synthetic Utility :

  • The base compound (CAS 217806-26-3) is widely used in PROTACs and covalent inhibitors due to its ease of functionalization .
  • Methoxymethyl substitution could offer a middle ground between the reactivity of unprotected azetidines and the stability of bulkier tert-butyl carbamates.

Biological Activity

Tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is a chemical compound with potential biological activity, particularly in medicinal chemistry. Its structure features a tert-butyl group and an azetidine ring, which may influence its pharmacological properties.

  • Molecular Formula : C9H19ClN2O2
  • Molecular Weight : 222.71 g/mol
  • CAS Number : 1170108-38-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can modulate enzyme activity, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Studies have shown that derivatives of azetidine compounds exhibit significant antibacterial properties. For instance, related carbamate compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity:

CompoundTarget OrganismMIC (μg/mL)
Carbamate AStaphylococcus aureus0.008
Carbamate BEscherichia coli0.03
Carbamate CStreptococcus pneumoniae0.06

These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation.

Cytotoxicity and Selectivity

The cytotoxic effects of azetidine derivatives have been evaluated in various human cell lines. For example, a study indicated that certain azetidine-based compounds showed low toxicity towards HepG2 liver cells while maintaining antibacterial activity against pathogenic strains. This selectivity is crucial for developing therapeutic agents that minimize side effects.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial potency of azetidine derivatives. Compounds were tested against multiple strains, demonstrating superior inhibition compared to traditional antibiotics like ampicillin and streptomycin .
  • Enzyme Inhibition : In vitro assays revealed that some azetidine derivatives significantly inhibited the ATPase activity of bacterial DNA gyrase and topoisomerase IV, key enzymes involved in DNA replication and repair . The IC50 values ranged from 0.0033 to 0.046 μg/mL, indicating strong inhibitory potential.
  • Therapeutic Applications : Research suggests that compounds like this compound could serve as precursors for developing new pharmaceuticals targeting bacterial infections or other diseases influenced by enzyme activity modulation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl chloroformate with a substituted azetidine precursor (e.g., 3-(methoxymethyl)azetidin-3-amine) in the presence of a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., DCM or THF), temperature (0–25°C), and stoichiometric ratios are critical for optimal yields. For example, excess tert-butyl chloroformate (1.2–1.5 equivalents) is often used to drive the reaction to completion. Post-reaction purification via column chromatography or recrystallization is standard .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), methoxymethyl (δ ~3.3 ppm for OCH3_3), and azetidine protons (δ ~3.5–4.0 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]+^+ or [M-Cl]+^+ for the hydrochloride form.
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL ( ) resolves bond lengths and angles, particularly for the strained azetidine ring .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : After quenching the reaction with water, extraction using dichloromethane or ethyl acetate is common. Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) effectively separates the product. For hydrochloride salts, trituration with diethyl ether or acetone improves purity (>95%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties, such as the carbamate group’s nucleophilicity. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), leveraging the methoxymethyl group’s steric and electronic effects. These studies guide functionalization strategies for enhanced activity .

Q. What experimental approaches resolve contradictions in literature data regarding this compound’s stability or reactivity?

  • Methodological Answer : Contradictory stability reports (e.g., hydrolysis susceptibility) can be addressed via:

  • Accelerated Stability Studies : Exposing the compound to varying pH (1–13), temperatures (4–60°C), and humidity (40–80% RH) while monitoring degradation via HPLC.
  • Kinetic Analysis : Pseudo-first-order rate constants under different conditions quantify degradation pathways.
  • Comparative Reactivity Assays : Testing derivatives (e.g., fluoromethyl vs. methoxymethyl analogs) identifies substituent-specific stability trends .

Q. How does stereoelectronic tuning of the azetidine ring influence pharmacological activity?

  • Methodological Answer : The azetidine’s conformationally restricted ring enhances target binding via reduced entropy loss. Modifying the methoxymethyl group’s orientation alters hydrogen-bonding capacity and lipophilicity (logP). Structure-activity relationship (SAR) studies using analogs (e.g., tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride) correlate substituent effects with in vitro potency (e.g., IC50_{50} values) .

Q. What strategies mitigate challenges in characterizing this compound’s hydrochloride salt form?

  • Methodological Answer :

  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, which impacts salt stability.
  • Thermogravimetric Analysis (TGA) : Quantifies HCl content (weight loss ~10–12% at 150–200°C).
  • Solid-State NMR : Resolves crystallinity and salt dissociation behavior under non-solvated conditions .

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